molecular formula C14H8F3N3O2 B2746034 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione CAS No. 448230-37-3

2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione

Cat. No.: B2746034
CAS No.: 448230-37-3
M. Wt: 307.232
InChI Key: VPWISPUGLDMCRE-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydrophthalazine-1,4-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves multiple steps, starting with the preparation of the pyridine ring with a trifluoromethyl group. One common method involves the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The tetrahydrophthalazine-1,4-dione moiety can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and phthalazine derivatives. Examples include:

Uniqueness

What sets 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione apart is its specific combination of the trifluoromethyl-pyridine moiety with the tetrahydrophthalazine-1,4-dione structure. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]-2H-phthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)8-5-6-11(18-7-8)20-13(22)10-4-2-1-3-9(10)12(21)19-20/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWISPUGLDMCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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